molecular formula C18H28N2O2 B5777551 N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide CAS No. 5245-87-4

N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide

Cat. No.: B5777551
CAS No.: 5245-87-4
M. Wt: 304.4 g/mol
InChI Key: KZTOETDICASPOP-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide: is an organic compound with the molecular formula C18H28N2O2 It is a derivative of benzene and contains two amide groups attached to the benzene ring via 3-methylbutyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 3-methylbutylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide groups can form hydrogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • N,N’-bis(2-methylbutyl)benzene-1,2-dicarboxamide
  • N,N’-bis(4-methylbutyl)benzene-1,2-dicarboxamide
  • N,N’-bis(3-ethylbutyl)benzene-1,2-dicarboxamide

Comparison: N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the 3-methylbutyl groups, which can influence its chemical reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point, solubility, and stability, making it suitable for specific applications .

Properties

IUPAC Name

1-N,2-N-bis(3-methylbutyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)9-11-19-17(21)15-7-5-6-8-16(15)18(22)20-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTOETDICASPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966877
Record name N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5245-87-4
Record name N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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